
1-Methylindolin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylindolin-2-imine is an organic compound with the molecular formula C9H10N2. It belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities. The compound features a methyl group attached to the nitrogen atom of the indoline ring, which is further connected to an imine group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine can be synthesized through various methods. Another method includes the copper-catalyzed reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cuprous chloride and solvents like toluene or acetonitrile is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Substitution reactions often involve halogenating agents and bases.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indoline derivatives.
Applications De Recherche Scientifique
1-Methylindolin-2-imine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylindolin-2-imine involves its interaction with various molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indoline structure but differ in the alkyl groups attached to the nitrogen and imine positions.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have similar core structures but different functional groups and biological activities.
Uniqueness: 1-Methylindolin-2-imine is unique due to its specific methyl and imine substitutions, which confer distinct chemical reactivity and biological properties. Its ability to form stable imine bonds and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-methyl-3H-indol-2-imine |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-5,10H,6H2,1H3 |
Clé InChI |
INYNVZLXYSLCCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=N)CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


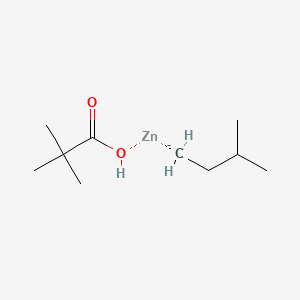
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)

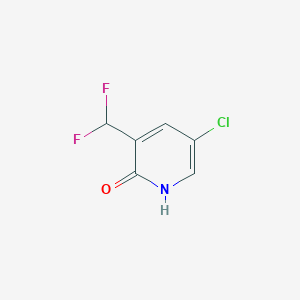
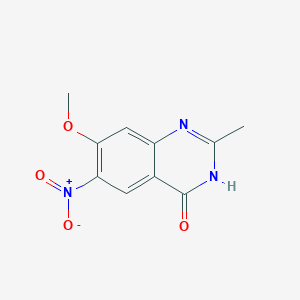


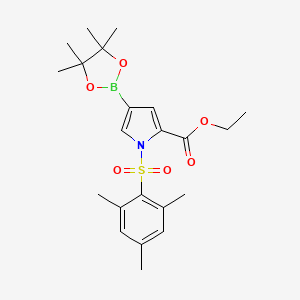

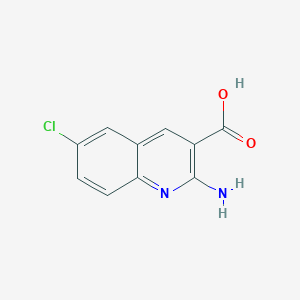


![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)

